2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic organic compound characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) on a benzene ring, which is fused to a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. One common method is the reaction of 3-methyl-4-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide, which is then cyclized using acetic anhydride to yield the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, such as 2-(3-methyl-4-aminophenyl)-1,3,4-oxadiazole.
Substitution: Substituted oxadiazoles with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is structurally similar to other nitrophenyl oxadiazoles, such as 2-(4-nitrophenyl)-1,3,4-oxadiazole and 2-(3-nitrophenyl)-1,3,4-oxadiazole. the presence of the methyl group at the 3-position imparts unique chemical and biological properties to the compound, making it distinct from its analogs.
Comparison with Similar Compounds
2-(4-nitrophenyl)-1,3,4-oxadiazole
2-(3-nitrophenyl)-1,3,4-oxadiazole
2-(2-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-4-7(9-11-10-5-15-9)2-3-8(6)12(13)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPXUWIOORWKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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